molecular formula C16H18ClN B1385396 N-Benzyl-3-(2-chlorophenyl)-1-propanamine CAS No. 566913-11-9

N-Benzyl-3-(2-chlorophenyl)-1-propanamine

Cat. No. B1385396
CAS RN: 566913-11-9
M. Wt: 259.77 g/mol
InChI Key: NDHJYSJUXOUGBD-UHFFFAOYSA-N
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Description

“N-Benzyl-3-(2-chlorophenyl)-1-propanamine” is a chemical compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular formula of “this compound” is C17H16ClNO . The molecular weight is 285.77 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented. The molecular weight is known to be 285.77 .

Scientific Research Applications

Synthesis and Anticonvulsant Studies

  • Anticonvulsant Properties : N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally similar to N-Benzyl-3-(2-chlorophenyl)-1-propanamine, have been synthesized and tested for anticonvulsant properties. These compounds showed significant activity in seizure test models, highlighting their potential for treating generalized seizures (Idris et al., 2011).

Antidepressant Research

  • Potential Antidepressant Effects : A study on N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, a compound related to this compound, revealed its potential as an antidepressant with reduced side effects (Bailey et al., 1985).

Nonlinear Optical Materials

  • Electro-Optic and Nonlinear Optical Applications : N-(2-chlorophenyl)-(1-propanamide), closely related to the compound , has been synthesized and shown to be useful in nonlinear optical applications due to its electro-optic properties (Prabhu et al., 2001).

Organic Synthesis and Catalysis

  • Catalysis in Organic Synthesis : Research on diastereoisomeric phosphines based on N,N-dimethyl-1-(2-(diphenylphosphino)ferrocenyl)-2-propanamines, which are structurally related, indicates their role in catalysis, particularly in asymmetric cross-coupling reactions (Hayashi et al., 1981).

Anticancer Research

  • Anticancer Potential : A study on novel N-substituted pyrrole compounds, which include derivatives of this compound, explored their anti-tumor activity in vitro, indicating potential in cancer treatment (Chang-qin, 2014).

Safety and Hazards

Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-benzyl-3-(2-chlorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN/c17-16-11-5-4-9-15(16)10-6-12-18-13-14-7-2-1-3-8-14/h1-5,7-9,11,18H,6,10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHJYSJUXOUGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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